![molecular formula C32H32ClN3O5S2 B2779697 methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215415-65-8](/img/structure/B2779697.png)
methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a dihydroquinoline, a benzyl group, a sulfonyl group, a benzamido group, and a tetrahydrothieno[2,3-c]pyridine ring. These groups suggest that the compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the sulfonyl group could participate in substitution or elimination reactions, and the amide group could undergo hydrolysis under certain conditions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research into similar tetrahydroisoquinolinones and tetrahydropyridine derivatives emphasizes advanced synthetic routes and chemical reactions. For instance, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones explores the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, yielding compounds with pharmacological interest (Kandinska, Kozekov, & Palamareva, 2006). Such studies are foundational for developing compounds with similar structures for potential therapeutic applications.
Potential Therapeutic Applications
- The exploration of phosphodiesterase 4 (PDE4) inhibitors for pulmonary diseases provides a framework for investigating the therapeutic potential of structurally related compounds. A study on CHF6001, a novel PDE4 inhibitor, shows its efficacy and tolerability in animal models, suggesting a path for the development of new compounds for treating asthma and chronic obstructive pulmonary disease (Villetti et al., 2015). This underscores the importance of researching compounds with similar pharmacophores for respiratory conditions.
Molecular Interactions and Biological Activities
- Research on the synthesis and reactions of stable o-quinoid 10-π-electron systems, including pyridine derivatives, highlights the significance of molecular interactions in designing biologically active compounds. Such studies demonstrate how structural modifications can lead to high regioselectivity and potent biological activities, serving as a guide for developing new therapeutic agents (Sarkar, Ghosh, & Chow, 2000).
Advanced Drug Delivery Systems
- The development of water-soluble compounds for drug delivery, as demonstrated by the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, highlights the potential of complex compounds for improving the bioavailability and efficacy of therapeutic agents (Mattsson et al., 2010). This suggests the value of researching similar compounds for drug delivery applications.
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 6-benzyl-2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5S2.ClH/c1-40-32(37)29-26-17-19-34(20-22-8-3-2-4-9-22)21-28(26)41-31(29)33-30(36)24-13-15-25(16-14-24)42(38,39)35-18-7-11-23-10-5-6-12-27(23)35;/h2-6,8-10,12-16H,7,11,17-21H2,1H3,(H,33,36);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMNPEBDEBAXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC6=CC=CC=C65.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide](/img/structure/B2779614.png)
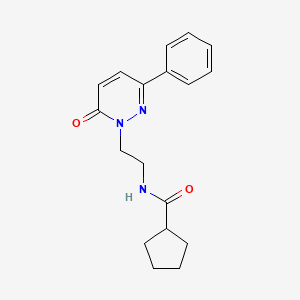

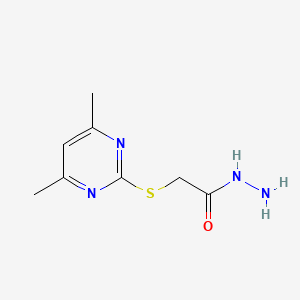
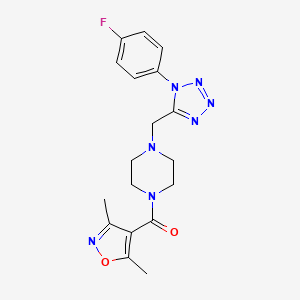
![5-Fluoro-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2779626.png)
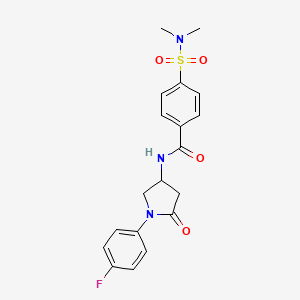
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2779628.png)
![Methyl 2-amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2779629.png)
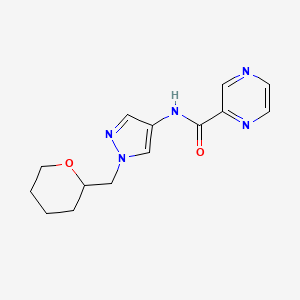
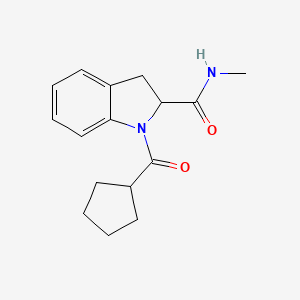
![[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride](/img/structure/B2779634.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid](/img/structure/B2779635.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2779636.png)